2-(trifluoromethyl)benzoxazol-6-ol chemical structure and properties
2-(trifluoromethyl)benzoxazol-6-ol chemical structure and properties
Topic: 2-(Trifluoromethyl)benzoxazol-6-ol: Chemical Structure, Synthesis, and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(Trifluoromethyl)benzoxazol-6-ol (also known as 6-hydroxy-2-(trifluoromethyl)benzoxazole) is a specialized heterocyclic building block characterized by a benzoxazole core fused with a trifluoromethyl group at the C2 position and a hydroxyl group at the C6 position. This molecule represents a critical scaffold in medicinal chemistry, particularly in the design of estrogen receptor ligands, amyloid imaging agents, and kinase inhibitors.
The trifluoromethyl (
Chemical Identity & Physicochemical Profile
| Property | Data / Description |
| IUPAC Name | 2-(Trifluoromethyl)-1,3-benzoxazol-6-ol |
| Molecular Formula | |
| Molecular Weight | 203.12 g/mol |
| CAS Number | Not widely listed; Analogous to 1039334-81-0 (Amine) |
| SMILES | OC1=CC2=C(C=C1)N=C(O2)C(F)(F)F |
| Appearance | Off-white to pale yellow solid (Predicted) |
| pKa (Predicted) | ~8.5 (Phenolic OH enhanced by electron-withdrawing heterocyclic core) |
| LogP (Predicted) | ~2.4 (Balance of hydrophilic OH and lipophilic |
| H-Bond Donors/Acceptors | 1 Donor (OH) / 4 Acceptors (N, O, F) |
Structural Analysis & Pharmacophore Logic
The efficacy of 2-(trifluoromethyl)benzoxazol-6-ol as a medicinal scaffold stems from three synergistic structural features:
-
The Benzoxazole Core: A planar, aromatic system that mimics the indole or purine rings found in biological systems, facilitating
stacking interactions within active sites. -
The 2-Trifluoromethyl Group:
-
Metabolic Blocking: The C2 position is a common site for oxidative metabolism in benzoxazoles. Substitution with
blocks this degradation pathway. -
Lipophilicity: Increases membrane permeability without significantly increasing molecular size.
-
-
The 6-Hydroxyl Group:
-
Functional Handle: Allows for etherification to create diverse libraries (e.g., PROTAC linkers).
-
Bioisostere: Mimics the phenolic A-ring of steroids (e.g., estradiol), making it relevant for nuclear receptor targeting.
-
Figure 1: Pharmacophore mapping of 2-(trifluoromethyl)benzoxazol-6-ol highlighting key interaction vectors.
Validated Synthetic Protocols
The synthesis of 6-substituted benzoxazoles typically relies on the cyclization of o-aminophenols. For the 6-hydroxy derivative, the starting material is 4-aminoresorcinol (4-amino-1,3-benzenediol).
Method A: Direct Cyclization (Preferred)
This method utilizes Trifluoroacetic Acid (TFA) or Trifluoroacetic Anhydride (TFAA) as both the reagent and solvent/catalyst.
Reagents:
-
4-Aminoresorcinol Hydrochloride (1.0 eq)
-
Optional: Polyphosphoric Acid (PPA) or Microwave irradiation for acceleration.
Protocol:
-
Preparation: In a round-bottom flask equipped with a condenser, dissolve 4-aminoresorcinol hydrochloride (10 mmol) in neat TFA (15 mL).
-
Cyclization: Heat the mixture to reflux (
) for 4–6 hours.-
Optimization: For higher yields, add 1.0 eq of TFAA to drive dehydration.
-
-
Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (50 mL).
-
Neutralization: Carefully neutralize with saturated
solution until pH ~6-7. The product typically precipitates as a solid. -
Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize from ethanol/water if necessary.
Method B: Via Methoxy-Precursor (Alternative)
If 4-aminoresorcinol is unstable or unavailable, start with 2-amino-5-methoxyphenol.
-
Cyclization: React 2-amino-5-methoxyphenol with TFA/TFAA to yield 6-methoxy-2-(trifluoromethyl)benzoxazole .
-
Demethylation: Treat the intermediate with Boron Tribromide (
) in Dichloromethane (DCM) at to to cleave the methyl ether, yielding the free phenol.
Figure 2: Synthetic workflow for the direct preparation of the target molecule.
Experimental Characterization Logic
To ensure scientific integrity, the synthesized compound must be validated using the following self-validating spectral markers:
-
NMR (DMSO-
):-
Look for the phenolic proton singlet (
) around 9.5–10.5 ppm (exchangeable with ). -
Aromatic protons in the benzoxazole ring typically appear as a doublet (
7.6, H4), a doublet of doublets ( 6.9, H5), and a doublet (~ 7.1, H7).
-
-
NMR:
-
A characteristic singlet around
-63 to -65 ppm, confirming the presence of the group attached to the aromatic heterocycle.
-
-
Mass Spectrometry (ESI-):
-
Expect a molecular ion peak
at 202.1.
-
Applications in Drug Discovery
Bioisosterism & Scaffold Hopping
The 2-(trifluoromethyl)benzoxazole unit is a validated bioisostere for:
-
Indoles: Improving metabolic stability.
-
Naphthalenes: Reducing lipophilicity slightly while maintaining planarity.
Specific Targets
-
Amyloid Imaging (Alzheimer's): Benzoxazole derivatives (like PiB) bind to amyloid-beta plaques. The 6-OH group is critical for hydrogen bonding with the amyloid fibril structure, while the lipophilic core ensures blood-brain barrier (BBB) penetration.
-
Estrogen Receptor
(ER ) Agonists: The 6-hydroxybenzoxazole scaffold mimics the A-ring of estradiol. Substituents at the 2-position (like ) dictate selectivity between ER and ER .
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[4]
-
Specific Handling: Fluorinated phenols can be corrosive. Use acid-resistant gloves (Nitrile/Neoprene).
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at
to prevent oxidation of the phenolic moiety.
References
-
General Synthesis of Benzoxazoles
- Reaction of o-aminophenols with carboxylic acids.
-
Source: (Describes 4-aminoresorcinol derivatives).
-
Trifluoromethyl Benzoxazole Derivatives
- Synthesis and biological evalu
-
Source:
-
Chemical Properties of Fluorinated Benzoxazoles
- Data on 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole (Analog).
-
Source:
-
Benzoxazole Scaffold in Medicinal Chemistry
- Review on diverse biological activities.
-
Source:
Sources
- 1. WO2007121484A2 - 6-o-substituted benzoxazole and benzothiazole compounds and methods of inhibiting csf-1r signaling - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US6613801B2 - Method for the synthesis of compounds of formula I and their uses thereof - Google Patents [patents.google.com]
- 4. methyl benzoxole, 95-21-6 [thegoodscentscompany.com]
